2,8-Dimercapto-6-hydroxypurine
Overview
Description
2,8-Dimercapto-6-hydroxypurine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the purine family, which is known for its role in various biological processes, including energy metabolism and signal transduction .
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimercapto-6-hydroxypurine are the testicular cells in adult male rats . The compound has a significant impact on the morphology of these cells and the level of plasma testosterone .
Mode of Action
This compound interacts with its targets by suppressing the plasma testosterone level and the proliferation of different testicular cell types . This results in a significant decrease in the mean testicular cell population and testicular cell diameter .
Biochemical Pathways
It is known that the compound has an inhibitory effect on the proliferation of testicular cells and the production of testosterone .
Pharmacokinetics
It is known that the compound was administered as an intraperitoneal (ip) injection for 21 days to investigate its effects .
Result of Action
The administration of this compound results in a significant decrease in the mean testicular cell population, testicular cell diameter, and plasma testosterone levels . This leads to arrested spermatogenesis and a decrease in the mean Sertoli and Leydig cell population and diameter .
Action Environment
The compound was administered in a controlled experimental setting to adult male rats .
Biochemical Analysis
Cellular Effects
Studies have shown that 2,8-Dimercapto-6-hydroxypurine has significant effects on the reproductive system. It has been found to suppress the plasma testosterone level and inhibit the proliferation of different testicular cell types in adult male rats .
Molecular Mechanism
It is known to have an inhibitory effect on the reproductive system, particularly on the production of testosterone and the proliferation of testicular cells .
Temporal Effects in Laboratory Settings
In a study conducted on adult male rats, this compound was administered as an intraperitoneal injection for 21 consecutive days . Over this period, the compound caused a significant decrease in mean testicular cell population and testicular cell diameter, and resulted in arrested spermatogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on adult male rats, the compound caused a significant decrease in plasma testosterone levels at days 1, 7, and 14, with a further decrease by day 21 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimercapto-6-hydroxypurine typically involves the reaction of appropriate purine derivatives with thiol-containing reagents under controlled conditions. One common method includes the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (RP-HPLC) . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production, which would likely involve similar reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimercapto-6-hydroxypurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of thiol groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol groups can lead to the formation of disulfides, while reduction can yield the corresponding alcohols.
Scientific Research Applications
2,8-Dimercapto-6-hydroxypurine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in modulating enzyme activity and cellular signaling pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism . Additionally, the compound has environmental applications, such as in the detoxification of heavy metals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,8-Dimercapto-6-hydroxypurine include other purine derivatives such as adenine, guanine, and hypoxanthine . These compounds share a common purine core structure but differ in their functional groups, which confer unique chemical and biological properties.
Uniqueness: What sets this compound apart from other purine derivatives is the presence of two thiol groups at positions 2 and 8. These thiol groups enhance the compound’s reactivity and enable it to participate in a broader range of chemical reactions, making it a versatile tool in scientific research.
Properties
IUPAC Name |
2,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUZZIWNBVBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166752 | |
Record name | Purine-6-ol, 2,8-dimercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15986-32-0 | |
Record name | 1,2,3,7,8,9-Hexahydro-2,8-dithioxo-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15986-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Mercaptohypoxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015986320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithio-6-oxypurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine-6-ol, 2,8-dimercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7,8,9-hexahydro-2,8-dithioxo-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,8-MERCAPTOHYPOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7JFZ7X71T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 2,8-Dimercapto-6-hydroxypurine impact the male reproductive system?
A1: Research suggests that this compound acts as a negative modulator of the male reproductive system. In a study using adult male rats, administration of the compound led to a significant decrease in testicular cell population, including Sertoli and Leydig cells []. This disruption in testicular cell development was accompanied by arrested spermatogenesis and a significant reduction in plasma testosterone levels [].
Q2: What are the analytical methods used to study this compound?
A2: One analytical method used to quantify this compound is iodimetric volumetric titration with potentiometric detection []. This method was effective in a strongly alkaline medium and showed a dependence on factors like sodium hydroxide concentration, analyte concentration, and electrode material [].
Q3: Beyond its effects on the reproductive system, are there other areas where this compound has shown potential biological activity?
A3: While the provided research focuses on reproductive effects, other studies have investigated this compound in different contexts. For instance, there's historical research exploring its potential as an inhibitor of the influenza virus, though the provided abstract does not delve into the specifics [].
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